N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Description
N-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused benzothieno[2,3-d]pyrimidine core. The structure comprises:
- Tetrahydrobenzothienopyrimidinone scaffold: A bicyclic system with a sulfur atom in the thiophene ring and a pyrimidine ring fused to it. The tetrahydro modification (5,6,7,8-tetrahydro) introduces partial saturation, enhancing conformational flexibility .
- Acetamide side chain: Linked via a sulfanyl (–S–) group at the 2-position of the pyrimidine, this moiety provides a versatile handle for structural diversification .
Its synthesis typically involves cyclization of thiophene precursors and subsequent functionalization via coupling reactions .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c19-11-5-7-12(8-6-11)22-15(23)9-24-17-16-13-3-1-2-4-14(13)25-18(16)21-10-20-17/h5-8,10H,1-4,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVPYHOYCWHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a bromophenyl group and a tetrahydrobenzothieno-pyrimidine moiety. Its molecular formula is with a molecular weight of 568.6 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(4-bromophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide. For instance:
- Topoisomerase Inhibition : Compounds from the same scaffold have been shown to inhibit topoisomerase I and II enzymes effectively. A study demonstrated that a related compound (7a) exhibited significant cytotoxicity against MCF-7 breast cancer cells through mechanisms involving autophagy and apoptosis. This was evidenced by increased levels of LC3A/B and cleaved caspase-3 in treated cells .
- Cell Cycle Arrest : The compound induced G2/M phase cell cycle arrest in cancer cells, further supporting its role as an anticancer agent .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by selectively inhibiting COX-2 over COX-1. This selective inhibition suggests potential for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and evaluated their biological activity. Among these derivatives, some displayed potent anticancer effects through topoisomerase inhibition . The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced biological activity.
Study 2: Molecular Docking Studies
Molecular docking studies have shown that compounds similar to N-(4-bromophenyl)-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide fit well into the active sites of topoisomerases. These interactions are crucial for their inhibitory effects on enzyme activity .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group (target compound) enhances stability compared to electron-donating groups like methoxy (Analog 2) .
- Steric Effects : Bulkier substituents (e.g., trifluoromethyl in Analog 3) may hinder molecular packing, as seen in crystallographic studies of related acetamides .
Core Modifications in the Benzothienopyrimidine Scaffold
Variations in the heterocyclic core include saturation levels and ring fusion patterns:
Key Observations :
Cyclization Approaches
The benzothienopyrimidine core is synthesized via cyclization of 2-aminothiophene-3-carboxylates with reagents like carbodiimides or phosphazenes . For example, Hu et al. (2005) utilized a nitrogen-based Wittig reaction followed by cyclization to form the pyrimidine ring .
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic substitution or coupling reactions. details the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 4-bromophenylacetic acid with anilines, a method applicable to the target compound and its analogs .
Physicochemical and Structural Insights
- Molecular Weight : Ranges from 457.92 (Analog 3) to 594.53 g/mol (Analog 2), influenced by substituent bulk .
- Crystallography: Dihedral angles between aromatic rings (e.g., 66.4° in ) suggest non-planar conformations, reducing crystal symmetry and affecting solubility .
- Hydrogen Bonding : N–H···O and C–H···F interactions stabilize crystal packing, as observed in structurally similar acetamides .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as nucleophilic substitution, cyclization, and thioacetamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .
- Temperature control : Maintaining 60–80°C during thiolation prevents side reactions like oxidation of sulfanyl groups .
- Catalyst use : Pd-based catalysts improve coupling efficiency in heterocyclic ring formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for ≥95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation includes:
- NMR spectroscopy : - and -NMR to verify aromatic proton environments and sulfur/amide linkages .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .
- X-ray crystallography : Resolve crystal packing and dihedral angles between bromophenyl and thienopyrimidine moieties (e.g., dihedral angles ~66.4°) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
Discrepancies in antimicrobial vs. anticancer activities (e.g., ’s table below) require:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing bromine with chlorine) to assess impact on target binding .
- Dose-response profiling : Compare IC values across cell lines to identify selectivity thresholds .
- Molecular dynamics simulations : Model interactions with enzymes (e.g., tyrosine kinases) to explain divergent efficacies .
Table 1: Biological Activities of Structural Analogs
| Compound Name | Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| N-(4-Nitrophenyl)-2-thioacetamide | Nitro substitution | Antimicrobial | |
| N-(4-Chlorophenyl)-2-thioacetamide | Chlorine substitution | Anticancer | |
| 6-Ethylthieno[2,3-d]pyrimidin-4-thiol | Core structure modification | Antiviral |
Q. How can molecular docking elucidate this compound’s mechanism of action?
- Target selection : Prioritize receptors with conserved sulfanyl-binding pockets (e.g., EGFR, VEGFR) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities (ΔG values) .
- Validation : Cross-reference docking poses with crystallographic data (e.g., ’s hydrogen-bonding network) .
Q. What analytical methods address stability challenges in pharmacokinetic studies?
- HPLC-MS/MS : Quantify plasma concentrations with a C18 column and mobile phase (acetonitrile/0.1% formic acid) .
- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .
- pH stability assays : Monitor degradation at physiological pH (7.4) to optimize formulation .
Contradictory Data Analysis
Q. Why do crystallographic data () and computational models diverge in predicting molecular flexibility?
- Crystallographic constraints : X-ray data reflect static conformations, while MD simulations capture dynamic torsional angles (e.g., 40.0° vs. 86.3° acetamide twist) .
- Solvent effects : Simulations should incorporate explicit solvent molecules to mimic in vivo conditions .
Methodological Recommendations
Q. How to design experiments for evaluating synergistic effects with existing therapeutics?
- Combination index (CI) : Use Chou-Talalay method to assess synergy (CI < 1) in dual-drug regimens .
- Transcriptomic profiling : RNA-seq to identify pathways modulated by the compound-chemotherapy combination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
